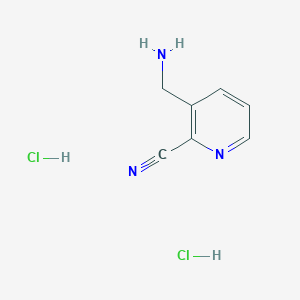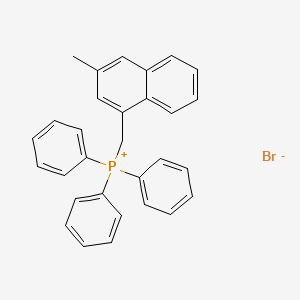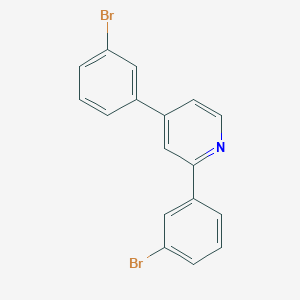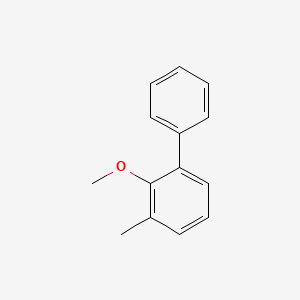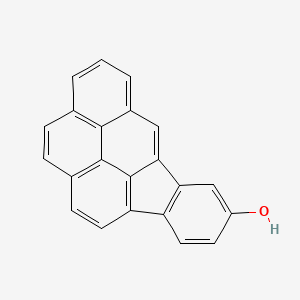
Indeno(1,2,3-cd)pyren-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno[1,2,3-cd]pyren-8-ol is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex structures and significant environmental impact. These compounds are typically formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco . Indeno[1,2,3-cd]pyren-8-ol is known for its toxic, mutagenic, and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two primary synthetic approaches for producing indeno[1,2,3-cd]pyrene in the laboratory. The first method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can then react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution . The reactivity of this reaction is controlled by the substrate concentration and stoichiometry, with tBuONO used as a reagent .
The second method is a one-pot synthesis starting with 4-bromopyrene. By adding Pd3(dba)2, P(Cy)2, and BDU in DMF, the final product is formed .
Industrial Production Methods
In industrial settings, indeno[1,2,3-cd]pyrene is typically produced as a byproduct of processes involving the combustion of organic materials. The most important mechanism for forming such compounds is based on hydrogen abstraction-acetylene addition (HACA), which is accepted as the major reaction route to form PAHs in combustion flames .
Analyse Chemischer Reaktionen
Types of Reactions
Indeno[1,2,3-cd]pyrene undergoes various chemical reactions, including:
Electrophilic substitution: It can react with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and nitric acid. The conditions typically involve room temperature for electrophilic substitution and specific solvents like acetyl nitrate for nitration .
Major Products
The major products formed from these reactions include brominated, fluorinated, and nitrated derivatives of indeno[1,2,3-cd]pyrene .
Wissenschaftliche Forschungsanwendungen
Indeno[1,2,3-cd]pyrene has several scientific research applications:
Environmental Studies: It is commonly measured in studies of environmental exposure and air pollution due to its presence in combustion byproducts.
Health Studies: Chronic exposure to indeno[1,2,3-cd]pyrene has been linked to allergic lung inflammation and asthma, making it a subject of interest in medical research.
Wirkmechanismus
The mechanism of action of indeno[1,2,3-cd]pyrene involves its metabolism by the cytochrome P450 system, resulting in metabolites containing nitro, quinone, or hydroxyl groups . These metabolites can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s ability to modulate dendritic cell function through the aryl hydrocarbon receptor (AhR) pathway has also been implicated in its role in enhancing allergic lung inflammation .
Vergleich Mit ähnlichen Verbindungen
Indeno[1,2,3-cd]pyrene is part of a family of PAHs that includes compounds like benzo[a]pyrene and chrysene. These compounds share similar structures and mechanisms of action but differ in their specific toxicological profiles and environmental behaviors . For example, benzo[a]pyrene is well-known for its potent carcinogenicity, while chrysene is less studied but still considered hazardous .
List of Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Fluoranthene
- Pyrene
Indeno[1,2,3-cd]pyrene stands out due to its specific formation pathways and its significant role in environmental pollution and health impacts .
Eigenschaften
CAS-Nummer |
99520-60-2 |
|---|---|
Molekularformel |
C22H12O |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-4-ol |
InChI |
InChI=1S/C22H12O/c23-15-7-9-16-17-8-6-13-5-4-12-2-1-3-14-10-19(18(16)11-15)22(17)21(13)20(12)14/h1-11,23H |
InChI-Schlüssel |
QWCHTXRTHHPKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C5)O)C6=C4C3=C(C=C2)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

